5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide
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Overview
Description
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is an organic compound with the molecular formula C14H11ClF2N2O2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reduced to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.
Coupling Reactions: The compound can form amide bonds through coupling reactions with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF (Dimethylformamide) are commonly used.
Reduction Reactions: Reducing agents like iron powder or catalytic hydrogenation are employed.
Coupling Reactions: EDCI and triethylamine are typical reagents used in amide bond formation.
Major Products
The major products formed from these reactions include various substituted benzamides and aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has similar structural features but includes a fluorine atom and a sulfamoyl group, which can alter its chemical properties and biological activity.
2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide: Another related compound with a nitro group, which can be reduced to an amino group in subsequent reactions.
Uniqueness
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H11ClF2N2O2 |
---|---|
Molecular Weight |
312.70 g/mol |
IUPAC Name |
5-amino-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-10-6-5-8(18)7-9(10)13(20)19-11-3-1-2-4-12(11)21-14(16)17/h1-7,14H,18H2,(H,19,20) |
InChI Key |
AWWYLEJSTTWUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N)Cl)OC(F)F |
Origin of Product |
United States |
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